molecular formula C12H14ClNO2 B2386330 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide CAS No. 2411263-82-4

2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide

Cat. No. B2386330
CAS RN: 2411263-82-4
M. Wt: 239.7
InChI Key: HTDILLHWDGTTSI-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide, also known as SD-70, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in many cellular processes.

Mechanism of Action

2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide acts by binding to the catalytic subunit of PP2A, inhibiting its activity. This leads to the accumulation of phosphorylated proteins and dysregulation of cellular processes that are normally regulated by PP2A. The exact mechanism of how 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide binds to PP2A is still under investigation, but it is thought to involve the formation of a covalent bond between the chloro group of 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide and a cysteine residue on the catalytic subunit of PP2A.
Biochemical and Physiological Effects:
2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide has been shown to have a number of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, suggesting that it may have potential as a treatment for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide in lab experiments is its high potency and selectivity for PP2A. This allows for the specific inhibition of PP2A without affecting other cellular processes. However, one of the limitations of using 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide is its relatively short half-life in vivo. This can make it difficult to achieve sustained inhibition of PP2A in animal models and may limit its potential as a therapeutic agent.

Future Directions

There are many future directions for research on 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of PP2A. This could lead to the development of new therapeutic agents for cancer and other diseases. Another area of interest is the investigation of the mechanism of action of 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide and the binding of 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide to PP2A. This could lead to a better understanding of the regulation of PP2A and its role in cellular processes. Finally, the potential use of 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide as a treatment for diabetes warrants further investigation.

Synthesis Methods

The synthesis of 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide involves the reaction of 3,4-dihydro-8-hydroxy-1H-isochromene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)propanamide in the presence of triethylamine and 2,6-lutidine to give 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide in good yield and purity.

Scientific Research Applications

2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide has been widely used in scientific research as a potent and selective inhibitor of PP2A. PP2A is a serine/threonine phosphatase that regulates many cellular processes, including cell cycle progression, apoptosis, and DNA damage response. Dysregulation of PP2A has been implicated in many diseases, including cancer, Alzheimer's disease, and diabetes. 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising therapeutic agent for cancer treatment.

properties

IUPAC Name

2-chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8(13)12(15)14-11-4-2-3-9-5-6-16-7-10(9)11/h2-4,8H,5-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDILLHWDGTTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1COCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide

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